molecular formula C8H13BrCl2N4 B2405861 5-bromo-2-(piperazin-1-yl)pyrimidinedihydrochloride CAS No. 1030022-85-5; 1993009-79-2; 99931-82-5

5-bromo-2-(piperazin-1-yl)pyrimidinedihydrochloride

Katalognummer: B2405861
CAS-Nummer: 1030022-85-5; 1993009-79-2; 99931-82-5
Molekulargewicht: 316.02
InChI-Schlüssel: WGPHSSUYGAVSCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-2-(piperazin-1-yl)pyrimidinedihydrochloride is a chemical compound with the molecular formula C8H13BrCl2N4 and a molecular weight of 316.02 g/mol. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-piperazin-1-ylpyrimidine typically involves the bromination of 2-piperazin-1-ylpyrimidine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyrimidine ring . The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a specific temperature range.

Industrial Production Methods

Industrial production of 5-bromo-2-(piperazin-1-yl)pyrimidinedihydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its dihydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-piperazin-1-ylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives, while oxidation reactions can produce N-oxides .

Wissenschaftliche Forschungsanwendungen

5-bromo-2-(piperazin-1-yl)pyrimidinedihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 5-Bromo-2-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromoethylamine hydrobromide
  • 3-Bromopropylamine hydrobromide
  • 2-Bromopyridine

Uniqueness

5-bromo-2-(piperazin-1-yl)pyrimidinedihydrochloride is unique due to its specific substitution pattern and the presence of both a bromine atom and a piperazine ring. This combination of features makes it a valuable compound for various research applications, offering distinct reactivity and biological activity compared to similar compounds .

Eigenschaften

CAS-Nummer

1030022-85-5; 1993009-79-2; 99931-82-5

Molekularformel

C8H13BrCl2N4

Molekulargewicht

316.02

IUPAC-Name

5-bromo-2-piperazin-1-ylpyrimidine;dihydrochloride

InChI

InChI=1S/C8H11BrN4.2ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H

InChI-Schlüssel

WGPHSSUYGAVSCH-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=C(C=N2)Br.Cl.Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.